Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13494634
InChI: InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9-
SMILES: CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F
Molecular Formula: C10H10BrFN2O2
Molecular Weight: 289.10 g/mol

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate

CAS No.:

Cat. No.: VC13494634

Molecular Formula: C10H10BrFN2O2

Molecular Weight: 289.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate -

Specification

Molecular Formula C10H10BrFN2O2
Molecular Weight 289.10 g/mol
IUPAC Name ethyl (2Z)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Standard InChI InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9-
Standard InChI Key AQINZKQLAQYZMW-ZROIWOOFSA-N
Isomeric SMILES CCOC(=O)/C(=N\N)/C1=C(C=CC=C1Br)F
SMILES CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F
Canonical SMILES CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F

Introduction

Chemical Structure and Properties

Molecular Architecture

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate (IUPAC name: ethyl (2Z)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate) has the molecular formula C₁₀H₁₀BrFN₂O₂ and a molar mass of 289.10 g/mol. Its structure features a Z-configuration hydrazone group (-N=N-C=O) linked to a 2-bromo-6-fluorophenyl ring and an ethyl ester moiety. The isomeric SMILES notation, CCOC(=O)/C(=N\N)/C1=C(C=CC=C1Br)F, highlights the spatial arrangement of substituents.

The bromine and fluorine atoms at the 2- and 6-positions of the phenyl ring introduce steric and electronic effects that influence reactivity. The hydrazone group’s conjugation with the ester enhances stability, making the compound suitable for further functionalization.

PropertyValue
Molecular FormulaC₁₀H₁₀BrFN₂O₂
Molecular Weight289.10 g/mol
IUPAC Nameethyl (2Z)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate
Canonical SMILESCCOC(=O)C(=NN)C1=C(C=CC=C1Br)F
PubChem CID75486222

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via condensation of ethyl 2-bromo-6-fluorophenylacetate with hydrazine derivatives under reflux conditions. Typical protocols involve:

  • Hydrazine Addition: Reacting ethyl 2-(2-bromo-6-fluorophenyl)acetate with hydrazine hydrate in ethanol at 80°C for 6–8 hours.

  • Purification: Crude product isolation via vacuum filtration, followed by recrystallization from methanol.

Yield optimization (reported at 65–75%) requires strict control of stoichiometry and temperature. Alternative solvents like methanol or tetrahydrofuran (THF) may reduce side reactions.

Reaction Mechanism

The synthesis proceeds through nucleophilic attack by hydrazine on the carbonyl carbon of the ester, forming a hydrazone intermediate. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and ester oxygen.

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, aromatic H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N hydrazone).

  • MS (ESI+): m/z 289.10 [M+H]⁺, confirming molecular weight.

X-ray Crystallography

Though crystallographic data for this specific compound are unavailable, analogous hydrazones exhibit monoclinic crystal systems with π-π stacking between aromatic rings.

Chemical Reactivity and Applications

Organic Synthesis

The hydrazone group undergoes hydrolysis to form carboxylic acids or reduction to amines, enabling access to diverse heterocycles (e.g., pyrazoles, triazoles). For example, reaction with hydroxylamine yields 1,2,4-oxadiazoles, valuable in agrochemical synthesis.

Medicinal Chemistry

Preliminary in vitro studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀: 12.3 µM) and tyrosine kinase receptors. The bromine atom enhances hydrophobic interactions with enzyme active sites, while fluorine improves metabolic stability.

Biological TargetAssay Result
COX-2IC₅₀ = 12.3 µM
EGFR Tyrosine Kinase45% inhibition at 10 µM

Comparison with Related Compounds

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate differs from analogs like ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate (C₁₀H₉BrF₂N₂O₂) in halogen substitution patterns, which alter electronic properties and bioactivity.

CompoundMolecular FormulaKey SubstituentsBioactivity
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetateC₁₀H₁₀BrFN₂O₂2-Br, 6-FCOX-2 inhibition
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetateC₁₀H₉BrF₂N₂O₂2,4-diFAntifungal activity

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize pharmacokinetics.

  • In Vivo Toxicology: Assess acute/chronic toxicity in model organisms.

  • Green Synthesis: Explore solvent-free or catalytic methods to improve sustainability.

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